molecular formula C12H19ClO B13783847 Spiro[4.6]undecane-2-carbonyl chloride CAS No. 95070-39-6

Spiro[4.6]undecane-2-carbonyl chloride

Cat. No.: B13783847
CAS No.: 95070-39-6
M. Wt: 214.73 g/mol
InChI Key: HZGJMMJPEYTLBW-UHFFFAOYSA-N
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Description

Spiro[4.6]undecane-2-carbonyl chloride is a chemical compound with the molecular formula C₁₂H₁₉ClO. It is characterized by a spirocyclic structure, where two rings share a single carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4.6]undecane-2-carbonyl chloride typically involves the reaction of spiro[4.6]undecane-2-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid is converted into the corresponding acyl chloride . The general reaction scheme is as follows:

Spiro[4.6]undecane-2-carboxylic acid+SOCl2Spiro[4.6]undecane-2-carbonyl chloride+SO2+HCl\text{Spiro[4.6]undecane-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} Spiro[4.6]undecane-2-carboxylic acid+SOCl2​→Spiro[4.6]undecane-2-carbonyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Spiro[4.6]undecane-2-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

    Alcohols: Formed by reduction.

Scientific Research Applications

Chemistry

Spiro[4.6]undecane-2-carbonyl chloride is used as an intermediate in the synthesis of various spirocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine

In biological research, spirocyclic compounds derived from this compound are studied for their potential pharmacological properties. These compounds may exhibit antimicrobial, anticancer, and anti-inflammatory activities .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and advanced materials. Its unique structure imparts desirable properties to the final products .

Mechanism of Action

The mechanism of action of Spiro[4.6]undecane-2-carbonyl chloride primarily involves its reactivity as an acylating agent. It targets nucleophilic sites in molecules, leading to the formation of covalent bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[5.5]undecane-2-carbonyl chloride
  • Spiro[4.5]decane-2-carbonyl chloride
  • Spiro[6.6]dodecane-2-carbonyl chloride

Uniqueness

Spiro[4.6]undecane-2-carbonyl chloride is unique due to its specific ring size and the position of the carbonyl chloride group. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

95070-39-6

Molecular Formula

C12H19ClO

Molecular Weight

214.73 g/mol

IUPAC Name

spiro[4.6]undecane-3-carbonyl chloride

InChI

InChI=1S/C12H19ClO/c13-11(14)10-5-8-12(9-10)6-3-1-2-4-7-12/h10H,1-9H2

InChI Key

HZGJMMJPEYTLBW-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)CCC(C2)C(=O)Cl

Origin of Product

United States

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